1-Boc-3-(2-iodoethyl)-pyrrolidine
Description
1-Boc-3-(2-iodoethyl)-pyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a 2-iodoethyl substituent at the 3-position of the pyrrolidine ring. The Boc group serves as a temporary protective moiety for amines during synthetic processes, enabling selective functionalization . The iodoethyl side chain introduces reactivity for cross-coupling reactions (e.g., Suzuki or Heck reactions) and alkylation pathways, making this compound valuable in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C11H20INO2 |
|---|---|
Molecular Weight |
325.19 g/mol |
IUPAC Name |
tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8H2,1-3H3 |
InChI Key |
WAZXDTKITHEPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-(2-iodoethyl)-pyrrolidine typically involves the reaction of pyrrolidine derivatives with iodoethyl reagents. One common method includes the reaction of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester with iodoethyl reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-(2-iodoethyl)-pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Reagents like Dess-Martin periodinane or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
Chemistry: In organic synthesis, 1-Boc-3-(2-iodoethyl)-pyrrolidine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound is explored for its potential biological activities. It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 1-Boc-3-(2-iodoethyl)-pyrrolidine involves its interaction with molecular targets through its functional groups. The iodoethyl group can participate in nucleophilic substitution reactions, while the pyrrolidine ring can engage in various interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Pyrrolidine Derivatives
1-Boc-3-iodopyrrolidine
- Structure : Differs by lacking the ethyl spacer between the iodine and pyrrolidine ring.
- Reactivity : Direct iodine substitution on the ring enables nucleophilic displacement but limits steric flexibility compared to the iodoethyl chain in the target compound.
- Applications : Used as an intermediate in heterocyclic synthesis, particularly for introducing iodine into pharmacophores .
1-Boc-5-Bromo-pyrrolidine Derivatives
- Example : 1-Boc-3-(5-bromopyrimidin-2-yloxy)pyrrolidine (CAS 914347-79-8).
- Key Feature : Bromine substituent on a pyrimidine ring attached via an ether linkage.
- Utility : Bromine’s lower electronegativity compared to iodine favors aromatic nucleophilic substitution, enabling diversification in drug discovery .
| Compound | Molecular Weight | Halogen Type | Key Reactivity | Primary Applications |
|---|---|---|---|---|
| 1-Boc-3-(2-iodoethyl)-pyrrolidine | ~325.1 (estimated) | Iodoethyl | Cross-coupling, alkylation | Drug intermediates, materials science |
| 1-Boc-3-iodopyrrolidine | 297.1 | Iodo | Nucleophilic substitution | Heterocyclic synthesis |
| 1-Boc-3-(5-bromopyrimidin-2-yloxy)pyrrolidine | 344.2 | Bromo | SNAr reactions | Anticancer agents, kinase inhibitors |
Boc-Protected Pyrrolidines with Functional Side Chains
1-Boc-3-aminopyrrolidine (CAS 186550-13-0)
- Structure : Features a primary amine at the 3-position.
- Role : Serves as a building block for peptide-mimetic drugs and catalysts. The amine group allows further functionalization via amidation or reductive alkylation .
1-Boc-3-pyrrolidineacetic Acid (CAS 204688-61-9)
- Structure : Contains a carboxylic acid side chain.
- Applications : Used in prodrug design and as a linker in bioconjugation due to its carboxylate reactivity .
| Compound | Functional Group | Key Properties | Applications |
|---|---|---|---|
| This compound | Iodoethyl | Electrophilic, bulky | Cross-coupling, radiopharmaceuticals |
| 1-Boc-3-aminopyrrolidine | Amine | Nucleophilic | Peptidomimetics, asymmetric catalysis |
| 1-Boc-3-pyrrolidineacetic acid | Carboxylic acid | Acidic, hydrophilic | Prodrugs, polymer functionalization |
Boronic Acid and Heterocyclic Analogs
Pyrrolidine Boronic Acids
- Structure : Boronic acid substituent at the pyrrolidine ring.
- Reactivity : Enables Suzuki-Miyaura cross-coupling. However, racemic mixtures (common in commercial samples) may reduce enantioselective efficacy .
α-Pyrrolidinohexanophenone (α-PHP)
- Structure: Pyrrolidine ring fused with a hexanophenone backbone.
- Properties : Melting point 108.9°C, water solubility 39.83 mg/L. Used pharmacologically as a dopamine reuptake inhibitor .
| Compound | Key Functional Group | Thermal Stability | Bioactivity/Applications |
|---|---|---|---|
| Pyrrolidine boronic acids | Boronic acid | Moderate (decomposes >200°C) | Proteasome inhibitors, enzyme probes |
| α-PHP | Ketone, pyrrolidine | High (boiling point 339.06°C) | CNS stimulant, dopaminergic activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
